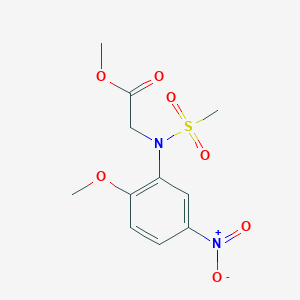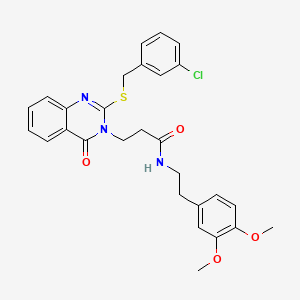
3-(2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinazolin derivative with a propanamide group and a 3,4-dimethoxyphenethyl group attached. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinazolin core would provide a rigid, planar structure, while the propanamide and 3,4-dimethoxyphenethyl groups would add flexibility .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the amide group could influence its solubility in water, while the aromatic rings could contribute to its UV/Vis absorption properties .科学的研究の応用
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, related to the compound of interest, have been synthesized and evaluated for their antitumor activity. These compounds have shown significant broad-spectrum antitumor activity, with some analogues being nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies suggest that these compounds exhibit their effects through the inhibition of key proteins involved in cancer cell proliferation, such as EGFR-TK and B-RAF kinase, which are critical targets for melanoma and other cancer types (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Anticonvulsant Activities
Quinazolinone derivatives have been synthesized and shown to possess antimicrobial and anticonvulsant activities. This includes broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some derivatives exhibited potent anticonvulsant activity, which highlights the potential of these compounds in treating bacterial infections and seizure disorders (A. Rajasekaran, V. Rajamanickam, S. Darlinquine, 2013).
Analgesic and Anti-inflammatory Activities
Research into 4(3H)-quinazolinone derivatives has also uncovered their potential as analgesic and anti-inflammatory agents. Some newly synthesized quinazolinone compounds have been screened for their anti-inflammatory and analgesic activities, showing promising results. These findings suggest the utility of quinazolinone derivatives in developing new treatments for pain and inflammation (A. A. Farag et al., 2012).
Synthesis and Characterization of Derivatives
The chemical synthesis and characterization of quinazolinone derivatives, including those with antimicrobial properties, highlight the chemical versatility and potential pharmaceutical applications of these compounds. For example, new quinazolinones have been identified as potential antimicrobial agents, demonstrating the ongoing research into expanding the chemical space and biological applications of quinazolinone derivatives (N. Desai, P. N. Shihora, D. Moradia, 2007).
特性
IUPAC Name |
3-[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O4S/c1-35-24-11-10-19(17-25(24)36-2)12-14-30-26(33)13-15-32-27(34)22-8-3-4-9-23(22)31-28(32)37-18-20-6-5-7-21(29)16-20/h3-11,16-17H,12-15,18H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTCWXNIIPPEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-[4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2677949.png)
![3-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2677952.png)
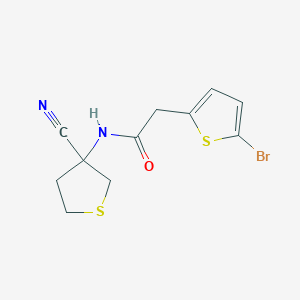
![2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol](/img/structure/B2677956.png)
![5-Chloro-4-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine-1-carbonyl}-2-(methylsulfanyl)pyrimidine](/img/structure/B2677957.png)

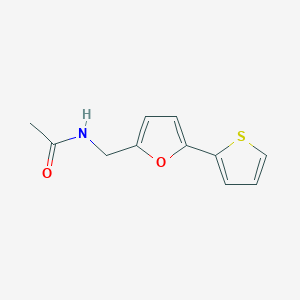

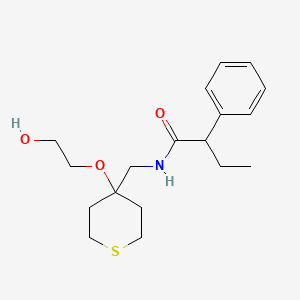
![1-[(3-Chloropyrazin-2-yl)methyl]-3-[(2-hydroxy-1-methylcyclohexyl)methyl]urea](/img/structure/B2677968.png)

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2677970.png)

